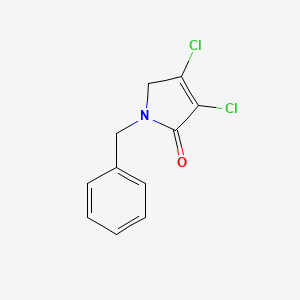
1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with benzyl and dichloro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3,4-dichlorobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the dichloro groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 1-benzyl-3,4-dihydro-1,5-dihydro-2H-pyrrol-2-one.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
1-Benzyl-3,4-dihydro-1,5-dihydro-2H-pyrrol-2-one: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
3,4-Dichloro-1,5-dihydro-2H-pyrrol-2-one: Lacks the benzyl group, affecting its overall stability and biological activity.
Uniqueness: 1-Benzyl-3,4-dichloro-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both benzyl and dichloro groups, which confer specific chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
501099-08-7 |
|---|---|
Formule moléculaire |
C11H9Cl2NO |
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
1-benzyl-3,4-dichloro-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H9Cl2NO/c12-9-7-14(11(15)10(9)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
DQEFVHGRVORUCL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)N1CC2=CC=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
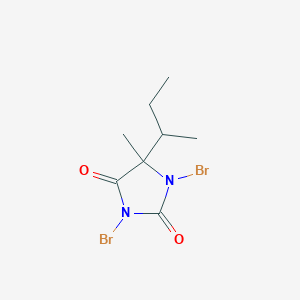
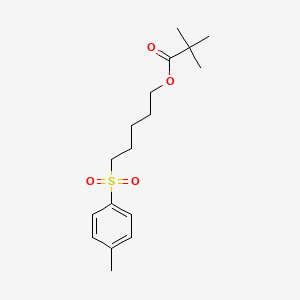
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)

![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)

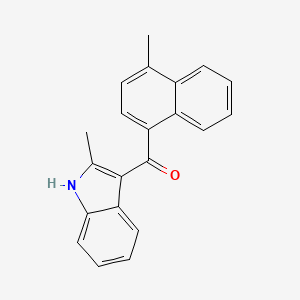
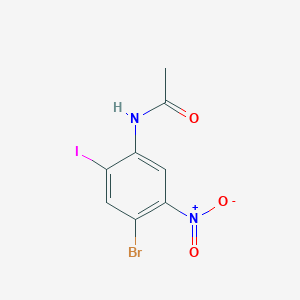
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
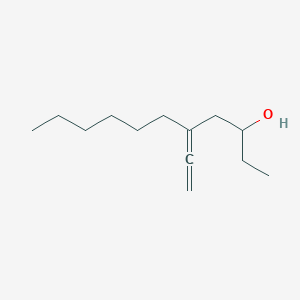
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)

